![molecular formula C3H2N2O2S B188567 1,2,3-Thiadiazole-4-carboxylic acid CAS No. 4100-13-4](/img/structure/B188567.png)
1,2,3-Thiadiazole-4-carboxylic acid
Overview
Description
1,2,3-Thiadiazole-4-carboxylic acid is a heterocyclic compound . It is a solid substance with the empirical formula C3H2N2O2S and a molecular weight of 130.13 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OC(=O)c1csnn1
. The InChI code for this compound is 1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7)
.
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 130.13 .
Scientific Research Applications
Synthesis and Chemical Properties
1,2,3-Thiadiazole-4-carboxylic acid has been synthesized through various methods and utilized for different chemical transformations. For instance, Looker and Wilson (1965) reported its synthesis and conversion to various derivatives, highlighting its versatile chemical nature (Looker & Wilson, 1965). Similarly, studies have focused on synthesizing new derivatives of thiadiazoles, exploring their liquid crystalline behaviors and potential applications in material science (Jaffer, Aldhaif, & Tomi, 2017).
Pharmacological and Biological Applications
1,2,3-Thiadiazole derivatives have been investigated for their pharmacological activities. For instance, Muğlu, Yakan, and Shouaib (2020) explored novel 1,3,4-thiadiazole derivatives synthesized from thiophene-2-carboxylic acid, assessing their potential antimicrobial activities (Muğlu, Yakan, & Shouaib, 2020). Additionally, Paruch et al. (2021) synthesized new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, evaluating their antimicrobial efficacy, mainly against Gram-positive bacteria (Paruch et al., 2021).
Agricultural Applications
In agriculture, thiadiazole compounds have been used as plant activators. Duan Qingshan et al. (2013) synthesized novel plant activators based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate, demonstrating efficacy against several plant diseases (Qingshan et al., 2013). Additionally, the impact of synthetic 1,2,3-thiadiazole compounds on lentil plants was investigated by AL-Quraan, Al-Smadi, and Swaleh (2015), focusing on their effects on metabolism and stress responses in plants (AL-Quraan, Al-Smadi, & Swaleh, 2015).
Electrochemical Studies
Fahmy, Abdel Fattah, Elmoghayar, and Azzem (1988) explored the electrochemical reduction of a series of 1,3,4-thiadiazoles, contributing to the understanding of their electrochemical properties and potential applications in various fields (Fahmy et al., 1988).
Safety and Hazards
Future Directions
Future research could focus on exploring the synthetic transformations and medicinal significance of 1,2,3-thiadiazole derivatives . Additionally, new multicomponent solid forms of biologically active 1,2,4-thiadiazole derivatives have been discovered, which could be a potential area of future research .
Mechanism of Action
Target of Action
1,2,3-Thiadiazole-4-carboxylic acid, like other thiadiazole derivatives, has been found to exhibit a broad spectrum of biological activities . . Thiadiazole derivatives have been reported to show myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activators .
Mode of Action
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring
Biochemical Pathways
Thiadiazole derivatives have been reported to impact a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiadiazole derivatives have been reported to exhibit a range of biological activities, including anticancer properties
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring , which suggests that the chemical environment could play a role in modulating the action of this compound.
properties
IUPAC Name |
thiadiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZYBDPHAHGHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325896 | |
Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4100-13-4 | |
Record name | 4100-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1,2,3-Thiadiazole-4-carboxylic acid derivatives?
A1: Research indicates that derivatives of this compound exhibit a range of biological activities, making them promising candidates for various applications. For instance, they have shown potential as insecticides, acaricides, and bactericides in agriculture []. Additionally, some derivatives have demonstrated potential as antineoplastic agents []. These diverse applications highlight the versatility of this compound class.
Q2: How is this compound typically synthesized?
A2: One method involves the oxidation of 5-(2-furyl)-1,2,3-thiadiazole-4-carboxylic acid to yield this compound []. This carboxylic acid can then be further derivatized through reactions with various reagents to generate a diverse library of compounds. For instance, it can be converted to the corresponding acid chloride, amide, ethyl ester, and azide, which serve as valuable intermediates for further synthetic manipulations [].
Q3: Can you provide an example of a specific application of this compound in peptide chemistry?
A3: this compound has shown promise as a photochemical cross-linking reagent for conjugating peptides to carrier proteins []. This is particularly useful for developing immunogenic conjugates and studying antibody-antigen interactions. In a study using angiotensin II as a model, the photoreactive this compound derivative facilitated successful conjugation to bovine serum albumin (BSA) upon irradiation [].
Q4: What makes this compound suitable as a photochemical cross-linking reagent?
A4: The key to its utility lies in its photochemical reactivity. Upon exposure to UV light (245-300 nm), this compound undergoes rapid nitrogen gas expulsion, generating a highly reactive thioketene intermediate []. This thioketene readily reacts with amine groups, forming a stable thioamide linkage. This photo-induced reactivity, coupled with its compatibility with standard peptide synthesis protocols, makes this compound a valuable tool in bioconjugation strategies.
Q5: Are there any studies exploring the combination of this compound derivatives with other bioactive compounds?
A5: Yes, research suggests that combining derivatives of this compound with existing insecticides, acaricides, bactericides, anti-plant virus agents, and plant activating agents may enhance their efficacy in agricultural and horticultural settings []. This synergistic approach could lead to more effective pest and disease control strategies.
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